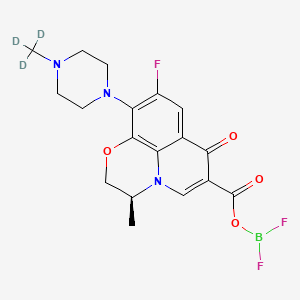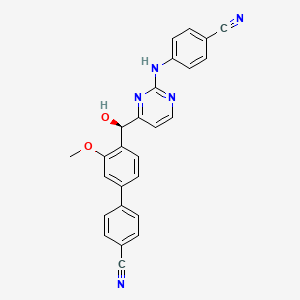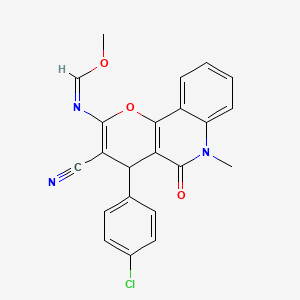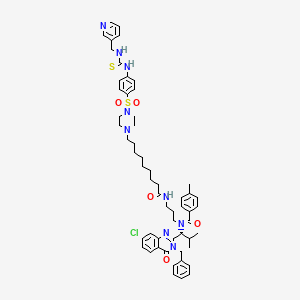
Levofloxacin difluoroboryl ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levofloxacin difluoroboryl ester-d3 is a stable isotope-labeled compound derived from levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of levofloxacin, as well as its interactions with biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin difluoroboryl ester-d3 involves the esterification of levofloxacin with difluoroboryl groups. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as column chromatography, to ensure the final product’s quality and purity .
Análisis De Reacciones Químicas
Types of Reactions
Levofloxacin difluoroboryl ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Levofloxacin difluoroboryl ester-d3 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion of levofloxacin.
Pharmacodynamic Studies: To understand the drug’s effects on biological systems.
Drug Interaction Studies: To explore interactions between levofloxacin and other drugs or biological molecules.
Environmental Studies: To study the behavior of levofloxacin in different environmental conditions.
Mecanismo De Acción
Levofloxacin difluoroboryl ester-d3, like levofloxacin, exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin prevents bacterial cell division and leads to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: A racemic mixture of levofloxacin and its enantiomer.
Gatifloxacin: Another fluoroquinolone antibiotic with similar properties.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria.
Uniqueness
Levofloxacin difluoroboryl ester-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of levofloxacin, making it a crucial tool in drug research and development .
Propiedades
Fórmula molecular |
C18H19BF3N3O4 |
|---|---|
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3 |
Clave InChI |
JYZNWNGAFTWHBX-XBKOTWQMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)OB(F)F)C)F |
SMILES canónico |
B(OC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)










![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

